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Introduction

ZLN024 is a novel small-molecule allosteric activator of AMP-activated protein kinase (AMPK),
a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK in skeletal muscle
has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes. L6
myotubes, a rat skeletal muscle cell line, provide a valuable in vitro model to study the effects
of compounds like ZLN024 on glucose metabolism and underlying signaling pathways.[3][4]
These application notes provide detailed protocols for treating L6 myotubes with ZLN024 and
assessing its impact on glucose uptake, glycogen synthesis, and key signaling events.

Mechanism of Action

ZLN024 directly and allosterically activates AMPK heterotrimers.[1] This activation requires the
pre-phosphorylation of AMPK at threonine 172 by an upstream kinase and ZLN024 protects
this residue from dephosphorylation. In L6 myotubes, ZLN024 stimulates the phosphorylation
of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). This activation of the
AMPK signaling pathway leads to increased glucose uptake and fatty acid oxidation without
altering the cellular ADP/ATP ratio. The stimulation of glucose uptake is a critical step for
subsequent metabolic processes, including glycogen synthesis.
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Quantitative Effects of ZLN024 on AMPK Activation and
Glucose Uptake in L6 Myotubes

The following tables summarize the quantitative data on the effects of ZLN024 treatment in L6

myotubes.

Parameter EC50 Fold Activation Reference
AMPK al1f1y1

o 0.42 uM 1.5-fold
Activation
AMPK a2p1y1

o 0.95 uM 1.7-fold
Activation
AMPK al1p2y1

o 1.1 uM 1.7-fold
Activation
AMPK a2p2y1

o 0.13 uM 1.6-fold
Activation

Table 1: In Vitro AMPK Activation by ZLN024. EC50 and fold activation values for recombinant
human AMPK heterotrimers.

ZLN024
Concentration

AMPK
Phosphorylation
(Fold Change)

ACC
Phosphorylation Reference
(Fold Change)

1 pM ~1.5 ~1.5
3 uM ~2.0 ~2.5
10 pM ~2.5 ~3.5
30 uM ~2.5 ~4.0

Table 2: Concentration-Dependent Phosphorylation of AMPK and ACC in L6 Myotubes. Data

are expressed as fold change relative to untreated control cells after a 3-hour incubation.
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Glucose Uptake (Fold

ZLNO024 Concentration Change) Reference
1uM ~1.2
3 uM ~1.4
10 uM ~1.6
30 uM ~1.8

Table 3: Concentration-Dependent Stimulation of Glucose Uptake in L6 Myotubes. Data are

expressed as fold change relative to untreated control cells after a 3-hour incubation.

Experimental Protocols
L6 Myotube Culture and Differentiation

e Cell Line: Rat L6 myoblasts.

e Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

« Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-

streptomycin.

e Protocol:

o Culture L6 myoblasts in growth medium at 37°C in a humidified atmosphere of 5% CO2.

o When cells reach 80-90% confluency, switch to differentiation medium.

o Maintain in differentiation medium for 5-7 days, replacing the medium every 2 days, until

multinucleated myotubes are formed.

ZLNO24 Treatment

e Stock Solution: Prepare a 10 mM stock solution of ZLN024 in dimethyl sulfoxide (DMSO).

Store at -20°C.
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e Working Solutions: Dilute the stock solution in serum-free DMEM to the desired final
concentrations (e.g., 1, 3, 10, 30 uM). Ensure the final DMSO concentration does not exceed
0.1% to avoid solvent effects.

e Treatment:

o Prior to treatment, serum-starve the differentiated L6 myotubes for 2-4 hours in serum-free
DMEM.

o Aspirate the starvation medium and add the ZLN024 working solutions to the cells.

o Incubate for the desired time period (e.g., 30 minutes for signaling studies, 3 hours for
glucose uptake assays).

Glucose Uptake Assay (2-Deoxyglucose Method)

¢ Reagents:

o Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCI, 2.5 mM MgS0O4, 1 mM
CaCl2, 20 mM HEPES, pH 7.4).

o 2-deoxy-D-[3H]glucose.
o Unlabeled 2-deoxy-D-glucose.
o Cytochalasin B.
o 0.1 M NaOH.
o Scintillation cocktail.
» Protocol:
o After ZLN024 treatment, wash the L6 myotubes twice with warm KRH buffer.

o Incubate the cells with KRH buffer containing 0.5 pCi/mL 2-deoxy-D-[?H]glucose and 10
MM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.
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To determine non-specific uptake, incubate a parallel set of wells with the addition of 10
MM cytochalasin B.

Terminate the assay by washing the cells three times with ice-cold KRH buffer.

Lyse the cells in 0.5 mL of 0.1 M NaOH.

Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure
radioactivity using a scintillation counter.

Determine the protein concentration of the cell lysates for normalization.

Glycogen Synthesis Assay

e Reagents:

[¢]

[e]

o

[¢]

D-[U-14C]glucose.

30% (w/v) KOH.

Saturated Naz2S0Oa4.

Ethanol.

e Protocol:

Following ZLN024 treatment in glucose-free DMEM, add D-[U-1*C]glucose to a final
concentration of 0.5 pCi/mL and 5 mM unlabeled glucose.

Incubate for 1-2 hours at 37°C.
Wash the cells three times with ice-cold PBS.
Lyse the cells in 30% KOH and heat at 95°C for 30 minutes to digest the protein.

Precipitate the glycogen by adding ethanol and a small amount of saturated NazSO4 and
incubating at -20°C for at least 1 hour.

Centrifuge at 10,000 x g for 10 minutes to pellet the glycogen.
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o Wash the glycogen pellet twice with 70% ethanol.
o Resuspend the pellet in water and measure the radioactivity by scintillation counting.

o Normalize the results to the total protein content of the cell lysate.

Western Blotting for Signaling Protein Phosphorylation

e Reagents:
o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

o Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79),
and total ACC.

o Horseradish peroxidase (HRP)-conjugated secondary antibodies.
o Chemiluminescent substrate.

e Protocol:

[¢]

After ZLN024 treatment, wash the L6 myotubes with ice-cold PBS and lyse the cells in
lysis buffer.

o Determine the protein concentration of the lysates.

o Separate equal amounts of protein (20-40 pg) by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20
(TBST).

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.
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o Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.
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Caption: Experimental workflow for ZLN024 treatment of L6 myotubes.
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Caption: ZLN024-activated signaling pathway in L6 myotubes.
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Caption: Logical relationship of ZLN024's effect on glycogen synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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